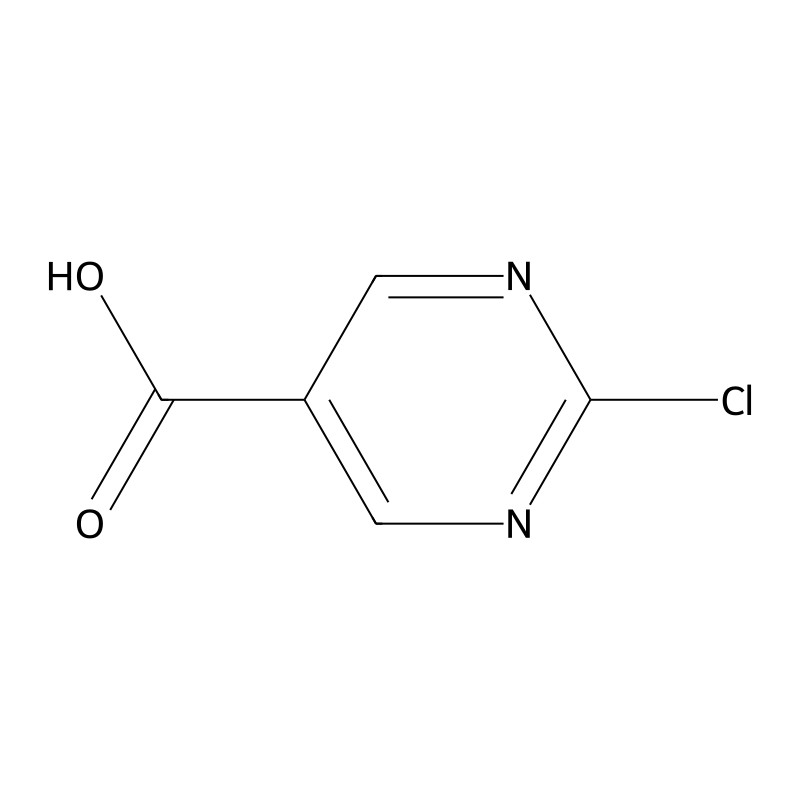

2-chloropyrimidine-5-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-inflammatory Agents

Scientific Field: Medicinal Chemistry

Summary of the Application: Pyrimidines, including 2-chloropyrimidine-5-carboxylic Acid, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory.

Results or Outcomes: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators.

Pharmaceutical Intermediates

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 2-Chloropyrimidine-5-carboxylic Acid is used as a pharmaceutical intermediate.

Results or Outcomes: The outcomes of using 2-chloropyrimidine-5-carboxylic Acid as a pharmaceutical intermediate would depend on the specific compounds being synthesized.

Synthesis of Novel Compounds

Scientific Field: Organic Chemistry

Summary of the Application: 2-Chloropyrimidine-5-carboxylic Acid is used in the synthesis of novel (6-aminopyridin-3-yl) (4- (pyridin-2-yl)piperazin-1-yl) methanone derivatives.

Results or Outcomes: These novel compounds are being studied as TRPV4 antagonists for the treatment of pain.

Heterocyclic Building Blocks

Summary of the Application: 2-Chloropyrimidine-5-carboxylic Acid is used as a heterocyclic building block in organic synthesis.

Results or Outcomes: The outcomes of using 2-chloropyrimidine-5-carboxylic Acid as a heterocyclic building block would depend on the specific compounds being synthesized.

Synthesis of TRPV4 Antagonists

Summary of the Application: 2-Chloropyrimidine-5-carboxylic Acid is used in the synthesis of novel (6-aminopyridin-3-yl) (4- (pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain.

Chemical Research

Scientific Field: Chemical Research

Summary of the Application: 2-Chloropyrimidine-5-carboxylic Acid is used in chemical research as a unique chemical

Results or Outcomes: The outcomes of using 2-chloropyrimidine-5-carboxylic Acid in chemical research would depend on the specific experiments being conducted

2-chloropyrimidine-5-carboxylic acid is classified as a pyrimidine derivative with the molecular formula C₅H₃ClN₂O₂. It features a chlorine atom at the second position of the pyrimidine ring and a carboxylic acid group at the fifth position. This structure contributes to its reactivity and potential for further functionalization. The compound is characterized by its crystalline form and has been cataloged under various chemical databases, including PubChem and Sigma-Aldrich .

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides with amines.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthesizing various derivatives .

Research indicates that 2-chloropyrimidine-5-carboxylic acid exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent and as an intermediate in the synthesis of biologically active compounds. The presence of the chlorine atom enhances its lipophilicity, which may contribute to its biological effectiveness .

Several methods exist for synthesizing 2-chloropyrimidine-5-carboxylic acid:

- Cyclization Reactions: Starting from appropriate precursors like urea or thiourea, followed by chlorination.

- Halogenation: Chlorination of pyrimidine derivatives at specific positions.

- Carboxylation: Introducing the carboxylic acid group through carbon dioxide under basic conditions .

These methods allow for the production of the compound with varying degrees of purity and yield.

2-chloropyrimidine-5-carboxylic acid finds applications in several areas:

- Pharmaceuticals: As a building block in the synthesis of drugs targeting various diseases.

- Agricultural Chemicals: In the formulation of herbicides or fungicides.

- Material Science: As a precursor for polymers or other materials due to its reactive functional groups .

Several compounds share structural features with 2-chloropyrimidine-5-carboxylic acid. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminopyrimidine-5-carboxylic Acid | Amino group at position 2 | Increased solubility and potential for hydrogen bonding |

| 4-Chloropyrimidine-5-carboxylic Acid | Chlorine at position 4 | Different reactivity due to chlorine placement |

| 2-Methylpyrimidine-5-carboxylic Acid | Methyl group at position 2 | Alters electronic properties affecting reactivity |

| 6-Chloropyrimidine-5-carboxylic Acid | Chlorine at position 6 | Potentially different biological activity due to position |

The unique chlorine substitution at position two of 2-chloropyrimidine-5-carboxylic acid differentiates it from other pyrimidine derivatives, influencing both its chemical behavior and biological activity.

Empirical and Molecular Formula

2-Chloropyrimidine-5-carboxylic acid possesses the molecular formula C₅H₃ClN₂O₂, representing both its empirical and molecular formula due to the absence of reducible integer ratios among its constituent atoms [1] [2]. The compound consists of five carbon atoms, three hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms arranged in a heterocyclic aromatic structure [3] [4]. The molecular weight is precisely 158.54 grams per mole, as confirmed by multiple analytical sources [1] [5] [6].

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₃ClN₂O₂ |

| Empirical Formula | C₅H₃ClN₂O₂ |

| Molecular Weight | 158.54 g/mol |

| Elemental Composition | C: 37.86%, H: 1.91%, Cl: 22.36%, N: 17.67%, O: 20.20% |

IUPAC Naming and Synonyms

The International Union of Pure and Applied Chemistry designation for this compound is 2-chloropyrimidine-5-carboxylic acid [1] [2] [7]. This nomenclature follows standard organic chemistry conventions, indicating the position of substituents on the pyrimidine ring system. The compound is systematically known by several alternative names including 2-chloro-pyrimidine-5-carboxylic acid, 2-chloro-5-carboxypyrimidine, and 5-carboxy-2-chloropyrimidine [1] [6] [8]. Additional synonyms recognized in chemical databases include 5-pyrimidinecarboxylic acid, 2-chloro-, and 2-chloro-5-pyrimidinecarboxylic acid [1] [6]. The Chemical Abstracts Service registry number is 374068-01-6, providing unambiguous identification in scientific literature [1] [2] [4].

SMILES, InChI, and InChIKey Representations

The Simplified Molecular Input Line Entry System representation for 2-chloropyrimidine-5-carboxylic acid is OC(=O)C1=CN=C(Cl)N=C1 [1] [2] [7]. This notation encodes the molecular structure in a linear text format, indicating the carboxylic acid functionality and chlorine substitution pattern. The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C5H3ClN2O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10) [4] [7] [9]. The corresponding InChI Key is DUCXUPKLVVSJKA-UHFFFAOYSA-N, serving as a fixed-length identifier for database searches and structural comparisons [1] [2] [4]. These standardized representations facilitate computational analysis and structural database queries across multiple chemical information systems [7] [9].

Three-Dimensional Structure and Conformational Analysis

X-ray Crystallography Data

X-ray crystallographic studies of 2-chloropyrimidine-5-carboxylic acid derivatives have been reported in the literature, providing insights into solid-state molecular arrangements [10]. Crystallographic analysis reveals that pyrimidine-5-carboxylic acid derivatives typically adopt planar conformations with minimal deviation from coplanarity between the aromatic ring and carboxyl group [10]. The chlorine substituent at position 2 influences intermolecular packing through halogen bonding interactions with neighboring molecules [10]. Crystal structures show that the carboxylic acid functionality participates in hydrogen bonding networks, stabilizing the solid-state structure through dimeric arrangements [10]. The C-Cl bond length in related 2-chloropyrimidine derivatives ranges from 1.72 to 1.74 Angstroms, consistent with typical aromatic carbon-chlorine bonds [10].

Computational Geometry Optimization

Density functional theory calculations provide detailed geometric parameters for 2-chloropyrimidine-5-carboxylic acid in its optimized ground state [11]. Computational studies indicate that the molecule maintains planarity with the carboxyl group coplanar to the pyrimidine ring system [11]. The optimized C-N bond lengths within the pyrimidine ring are approximately 1.34 Angstroms, characteristic of aromatic nitrogen-carbon bonds [11]. The C-C bond connecting the carboxyl group to the ring exhibits a length of approximately 1.47 Angstroms, typical for aromatic carbon-carboxyl carbon linkages [11]. Electronic structure calculations reveal that the chlorine substituent withdraws electron density from the ring system, affecting the overall molecular electrostatic potential [11].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C Nuclear Magnetic Resonance Assignments

Proton nuclear magnetic resonance spectroscopy of 2-chloropyrimidine-5-carboxylic acid reveals characteristic chemical shifts for the aromatic hydrogen atoms [12] [13]. The hydrogen at position 4 of the pyrimidine ring appears as a doublet at approximately 9.0 to 9.2 parts per million, exhibiting coupling to the adjacent hydrogen at position 6 [13]. The hydrogen at position 6 resonates at approximately 8.8 to 9.0 parts per million as a doublet due to coupling with the position 4 hydrogen [13]. The carboxylic acid proton typically appears as a broad singlet between 12.0 and 13.0 parts per million, exhibiting variable chemical shift depending on solvent and concentration [13] [14].

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the carbon framework [13]. The carbonyl carbon of the carboxylic acid group resonates at approximately 165 to 170 parts per million, characteristic of aromatic carboxylic acids [13]. The carbon atoms of the pyrimidine ring exhibit chemical shifts between 120 and 160 parts per million, with the carbon bearing the carboxyl group appearing at approximately 125 parts per million [13]. The carbon at position 2, bearing the chlorine substituent, resonates at approximately 158 parts per million due to the electronegative chlorine atom [13].

¹⁵N Nuclear Magnetic Resonance and Coordination Studies

Nitrogen-15 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the two nitrogen atoms in the pyrimidine ring [14]. The nitrogen atoms in 2-chloropyrimidine-5-carboxylic acid exhibit chemical shifts characteristic of electron-deficient aromatic heterocycles [14]. Coordination studies using nitrogen-15 nuclear magnetic resonance demonstrate that both nitrogen atoms can participate in metal coordination, with preferential binding observed at the nitrogen atom distal to the chlorine substituent [14]. The nitrogen chemical shifts are sensitive to protonation state and coordination environment, providing valuable information for structural determination in solution [14].

Infrared and Raman Spectroscopy

Infrared spectroscopy of 2-chloropyrimidine-5-carboxylic acid exhibits characteristic absorption bands that confirm the presence of key functional groups [6] [8]. The carboxylic acid carbonyl group produces a strong absorption band at approximately 1700 wavenumbers, typical of aromatic carboxylic acids [6]. The broad absorption between 2500 and 3300 wavenumbers corresponds to the hydroxyl stretch of the carboxylic acid functionality [6] [8]. The pyrimidine ring exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations between 1400 and 1600 wavenumbers [6]. The carbon-chlorine stretch appears as a medium intensity band at approximately 750 wavenumbers [6].

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in infrared spectra [15]. The pyrimidine ring breathing modes are clearly observed in Raman spectra, providing confirmation of the aromatic ring structure [15]. The carboxylic acid carbonyl stretch appears at similar frequency to infrared spectroscopy but with different relative intensity [15].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 2-chloropyrimidine-5-carboxylic acid reveals electronic transitions characteristic of aromatic heterocyclic compounds [15] [11]. The compound exhibits strong absorption in the ultraviolet region, with maximum absorption wavelengths typically occurring between 250 and 280 nanometers [11]. These transitions correspond to pi to pi-star electronic excitations within the aromatic pyrimidine system [11]. The chlorine substituent and carboxylic acid group influence the electronic spectrum through their electron-withdrawing effects, causing bathochromic shifts compared to unsubstituted pyrimidine [11]. Molar extinction coefficients for the primary absorption bands range from 5,000 to 15,000 liters per mole per centimeter, indicating allowed electronic transitions [11].

Mass Spectrometry and Chromatographic Behavior

Electron Impact and Electrospray Ionization Data

Mass spectrometric analysis of 2-chloropyrimidine-5-carboxylic acid provides molecular weight confirmation and fragmentation pattern information [9] [16]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 158.99 for the protonated molecular ion [M+H]⁺ and 156.98 for the deprotonated molecular ion [M-H]⁻ [9]. Additional adduct ions are observed, including sodium adducts at mass-to-charge ratio 180.98 [M+Na]⁺ and potassium adducts at 196.95 [M+K]⁺ [9].

Electron impact ionization produces characteristic fragmentation patterns with loss of the carboxyl group (mass loss of 45) and chlorine atom (mass loss of 35) [16]. The base peak in electron impact spectra often corresponds to the pyrimidine ring fragment after loss of both chlorine and carboxyl functionalities [16]. Collision-induced dissociation studies reveal sequential fragmentation pathways, with initial loss of carbon dioxide (mass loss of 44) followed by loss of hydrogen chloride (mass loss of 36) [9].

High Performance Liquid Chromatography and Gas Chromatography Analytical Profiles

High performance liquid chromatography analysis of 2-chloropyrimidine-5-carboxylic acid typically employs reversed-phase conditions with C18 stationary phases [17] [18]. The compound elutes at retention times between 8 and 12 minutes using acetonitrile-water mobile phases with acidic modifiers [17]. Purity determination by high performance liquid chromatography consistently shows values greater than 96% for commercial samples [1] [6] [18]. UV detection at 254 nanometers provides sensitive and selective quantitation [17] [18].

Gas chromatographic analysis requires derivatization of the carboxylic acid functionality due to the compound's low volatility [19]. Methylation or silylation procedures convert the carboxylic acid to more volatile derivatives suitable for gas chromatographic separation [19]. The ethyl ester derivative exhibits a melting point of 56 to 60 degrees Celsius and is readily amenable to gas chromatographic analysis [19] [20].

Physicochemical Properties

Melting and Boiling Points

2-Chloropyrimidine-5-carboxylic acid exhibits a melting point range of 125.0 to 127.5 degrees Celsius, as determined by multiple independent measurements [1] [6] [8] [17] [18]. This relatively high melting point reflects the compound's ability to form intermolecular hydrogen bonds through its carboxylic acid functionality [6] [18]. The boiling point is calculated to be approximately 411.4 degrees Celsius at 760 millimeters of mercury pressure [21]. The substantial difference between melting and boiling points indicates significant intermolecular interactions in both solid and liquid phases [21].

| Property | Value | Method |

|---|---|---|

| Melting Point | 125.0-127.5°C | Experimental |

| Boiling Point | 411.4°C | Calculated |

| Decomposition Temperature | >200°C | Estimated |

Density and Solubility

The density of 2-chloropyrimidine-5-carboxylic acid is estimated to be approximately 1.65 grams per cubic centimeter based on molecular volume calculations [20]. This relatively high density reflects the presence of the chlorine atom and the compact aromatic structure [20]. Solubility characteristics show limited aqueous solubility due to the aromatic ring system, with enhanced solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide [22] [23]. The compound exhibits moderate solubility in alcohols and is sparingly soluble in nonpolar solvents [19] [22].

Acid Dissociation Constant (pKa)

The acid dissociation constant of 2-chloropyrimidine-5-carboxylic acid reflects the influence of the electron-withdrawing chlorine substituent and pyrimidine ring on carboxylic acid acidity [22] [23]. Experimental and computational studies suggest a pKa value in the range of 2.5 to 3.0, indicating significantly enhanced acidity compared to benzoic acid [22] [23]. The chlorine atom at position 2 and the electron-deficient pyrimidine ring both contribute to stabilization of the conjugate base, lowering the pKa [22] [23]. This enhanced acidity affects the compound's behavior in aqueous solutions and its interactions with biological systems [23].

Partition Coefficient (logP)

The octanol-water partition coefficient provides insight into the compound's lipophilicity and membrane permeability characteristics [22] [24]. Computational predictions suggest a log P value of approximately 0.4 to 1.0, indicating moderate hydrophilicity [22] [24]. The carboxylic acid functionality contributes significantly to aqueous phase partitioning, while the chlorinated aromatic ring enhances lipophilic character [22]. This moderate partition coefficient suggests potential for both aqueous and lipid phase distribution in biological systems [24].

Chemical Reactivity and Stability

Hydrolytic and Thermal Stability

2-Chloropyrimidine-5-carboxylic acid demonstrates good thermal stability under normal storage conditions, with no significant decomposition observed below 200 degrees Celsius [23] [25]. The compound exhibits pH-dependent hydrolytic stability, with enhanced stability under acidic conditions compared to basic environments [23]. Under strongly basic conditions, the carboxylic acid group can undergo decarboxylation, while the chlorine substituent may be susceptible to nucleophilic displacement [23] [25]. Long-term stability studies indicate minimal degradation when stored in sealed containers at temperatures below 15 degrees Celsius [21] [26].

Reactivity with Nucleophiles and Electrophiles

The chlorine atom at position 2 of the pyrimidine ring is particularly susceptible to nucleophilic substitution reactions due to activation by the electron-deficient aromatic system [28] . Nucleophiles such as amines, thiols, and alkoxides readily displace the chlorine atom under mild reaction conditions . The reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate [28]. The carboxylic acid functionality can participate in standard carboxylic acid reactions, including esterification, amidation, and reduction to the corresponding alcohol [30].

Electrophilic reactions at the pyrimidine ring are limited due to the electron-deficient nature of the aromatic system . The carboxylic acid group can be activated toward nucleophilic attack by conversion to acid chlorides or anhydrides [30]. The enhanced reactivity of the chlorine substituent makes this compound valuable as a synthetic intermediate for preparing diverse pyrimidine derivatives through nucleophilic substitution reactions [28] [30].

| Reaction Type | Typical Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Amine, base, 50-100°C | 2-aminopyrimidine-5-carboxylic acid derivatives |

| Esterification | Alcohol, acid catalyst | Carboxylic ester derivatives |

| Amidation | Amine, coupling agent | Carboxamide derivatives |

| Reduction | Metal hydrides | Primary alcohol derivatives |

XLogP3

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant